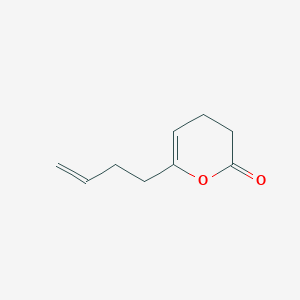
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms connected by an oxygen atom, with various organic groups attached to the silicon atoms
Métodos De Preparación
The synthesis of 1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane typically involves the reaction of chlorosilanes with methanol under controlled conditions. One common method involves the reaction of 1,1-dichlorosilane with methanol in the presence of a catalyst to produce the desired compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Análisis De Reacciones Químicas
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid. Common reagents used in these reactions include methanol, water, and various catalysts.
Aplicaciones Científicas De Investigación
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparación Con Compuestos Similares
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane can be compared with other similar organosilicon compounds, such as:
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: This compound has similar chemical properties but differs in the number and type of organic groups attached to the silicon atoms.
1,1,3,3-Tetramethyldisiloxane: Lacks the chlorine atoms and has different reactivity and applications.
1,1,3,3-Tetrachloro-1,3-diorganyldisiloxanes: These compounds have more chlorine atoms and are used in different industrial applications.
Propiedades
Número CAS |
474972-53-7 |
|---|---|
Fórmula molecular |
C9H14Cl2O3Si2 |
Peso molecular |
297.28 g/mol |
Nombre IUPAC |
dichloro-[dimethoxy(methyl)silyl]oxy-phenylsilane |
InChI |
InChI=1S/C9H14Cl2O3Si2/c1-12-15(3,13-2)14-16(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
FQMTZMYYCACKMI-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(OC)O[Si](C1=CC=CC=C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)


![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)


![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)



![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)

